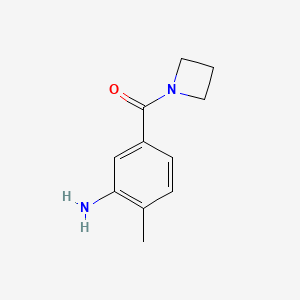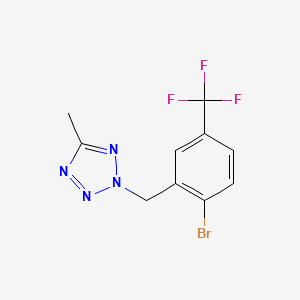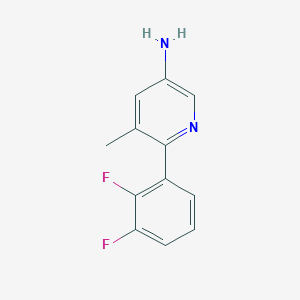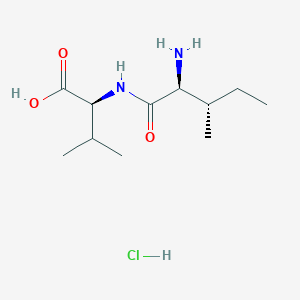
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is a compound that features a cyclohexene ring attached to a nitroaniline moiety, with a tert-butyloxycarbonyl (BOC) protecting group on the amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, typically involves the following steps:
Nitration: The starting material, cyclohexene, undergoes nitration to introduce the nitro group.
Amination: The nitro compound is then reduced to form the corresponding aniline.
BOC Protection: The aniline is reacted with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine to introduce the BOC protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, and the BOC group can be removed under acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The BOC protecting group can be removed under acidic conditions to reveal the active amine, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Cyclohex-1-en-1-yl)-2-nitroaniline: Without the BOC protection, this compound is more reactive and less stable.
2-Nitroaniline, N-BOC protected: Lacks the cyclohexene ring, resulting in different chemical properties and reactivity.
Cyclohex-1-en-1-ylamine, N-BOC protected: Lacks the nitro group, leading to different applications and reactivity.
Uniqueness
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is unique due to the combination of the cyclohexene ring, nitro group, and BOC protection. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
1332765-76-0 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(cyclohexen-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-14-11-13(9-10-15(14)19(21)22)12-7-5-4-6-8-12/h7,9-11H,4-6,8H2,1-3H3,(H,18,20) |
Clave InChI |
FBPFMIPOQMRZNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)





![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)





![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
